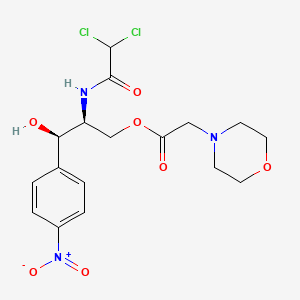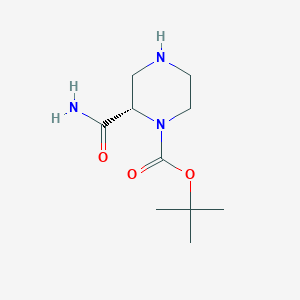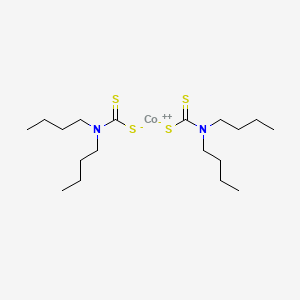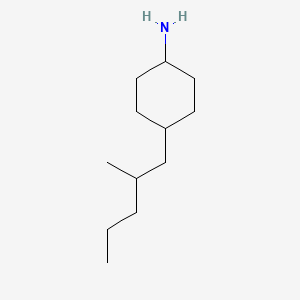
4-(2-Methylpentyl)cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpentyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N. It is a cyclohexane derivative where the amine group is attached to the first carbon of the cyclohexane ring, and a 2-methylpentyl group is attached to the fourth carbon. This compound is used in various research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpentyl)cyclohexan-1-amine typically involves the reductive amination of cyclohexanone with 2-methylpentylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually involve a solvent like methanol or ethanol and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for 4-(2-methylpentyl)cyclohexan-1-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use continuous flow reactors to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpentyl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(2-Methylpentyl)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-methylpentyl)cyclohexan-1-amine involves its interaction with biological molecules through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The molecular targets and pathways involved include amine oxidases and other enzymes involved in amine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
2-Methylpentylamine: An amine with a straight-chain structure.
4-Methylcyclohexan-1-amine: A cyclohexane derivative with a methyl group at the fourth position.
Uniqueness
4-(2-Methylpentyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and a branched alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
38793-03-2 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
4-(2-methylpentyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-4-10(2)9-11-5-7-12(13)8-6-11/h10-12H,3-9,13H2,1-2H3 |
Clé InChI |
HTQOFUAMZXTULA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


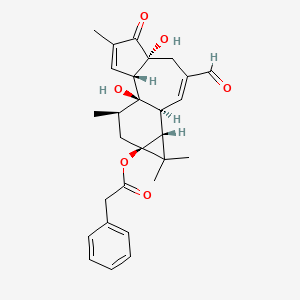
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)
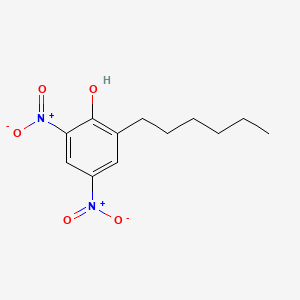
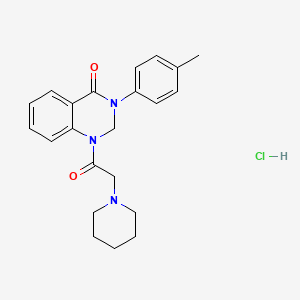
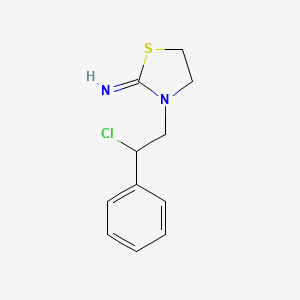

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
